Curcolone Exhibits Moderate, Balanced Inhibition of Collagen-Induced Platelet Aggregation Versus Structurally Similar Analogs
In a head-to-head comparison of compounds isolated from *Curcuma zedoaria* tested at 100 µM, Curcolone inhibited collagen-induced platelet aggregation by 35.85% [1]. This effect is significantly lower than that of ermanin (67.58%) and curzerenone (46.11%), but is comparable to curcumin (31.57%) and notably greater than its close analog procurcumenol (21.28%) and germacrone (21.97%) [1]. The difference in potency is statistically significant (p < 0.05 vs. control) [1]. Curcolone occupies a distinct, intermediate tier of potency within its compound class.
| Evidence Dimension | Inhibition of collagen-induced platelet aggregation (% inhibition) |
|---|---|
| Target Compound Data | 35.85 ± 0.75 % |
| Comparator Or Baseline | Curcumin (31.57 ± 2.10 %), Procurcumenol (21.28 ± 1.76 %), Germacrone (21.97 ± 1.15 %), Ermanin (67.58 ± 3.82 %), Curzerenone (46.11 ± 0.38 %) |
| Quantified Difference | Curcolone vs Procurcumenol: +14.57 percentage points; vs Germacrone: +13.88 percentage points; vs Ermanin: -31.73 percentage points. |
| Conditions | In vitro platelet aggregation assay. Human platelets preincubated with each compound (100 µM) at 37°C for 3 min, then stimulated with collagen (10 µg/mL). n=3-4. |
Why This Matters
This intermediate potency profile allows researchers to probe dose-dependent effects in thrombosis models without the potentially confounding high efficacy or off-target effects of more potent inhibitors like ermanin or curcumin.
- [1] Chen JJ, et al. New Sesquiterpenoids and Anti-Platelet Aggregation Constituents from the Rhizomes of Curcuma zedoaria. Molecules. 2016; 21(10):1385. View Source
